molecular formula C21H16ClN5O4 B2488973 3-(5-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396810-74-4

3-(5-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No. B2488973
M. Wt: 437.84
InChI Key: MUZIURONVQVHMB-UHFFFAOYSA-N
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Description

The compound is a complex molecule likely to be of interest in the fields of medicinal chemistry and materials science due to its structural features, which include multiple heterocyclic rings such as isoxazole, oxadiazole, azetidine, and pyridinone moieties. These features suggest potential biological activity or unique material properties.

Synthesis Analysis

Research on similar compounds indicates a variety of synthetic routes typically involving multi-step reactions that may include cycloadditions, condensations, and functional group transformations. For instance, Desai and Dodiya (2014) synthesized a series of compounds by reacting quinoline nucleus-containing derivatives with various reagents to introduce 1,3,4-oxadiazole and azetidinone rings, which were characterized by spectroscopic methods such as IR, NMR, and mass spectrometry (Desai & Dodiya, 2014).

Scientific Research Applications

Antimicrobial Activity

  • A range of compounds, including those with structures similar to 3-(5-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, have been synthesized and found to have significant antimicrobial activity. These compounds were tested against various bacterial and fungal strains, showing promise in combating microbial infections (Desai & Dodiya, 2014), (Dodiya, Shihory & Desai, 2012).

Antifungal and Antibacterial Properties

  • Similar compounds have been shown to exhibit both antifungal and antibacterial properties. This includes effectiveness against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Aspergillus niger, and Aspergillus clavatus, indicating a broad spectrum of potential applications in treating infections (Shah, Patel, Prajapati, Vaghari & Parmar, 2014).

Potential Anticancer Applications

  • The structure of 3-(5-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one suggests potential applications in anticancer research. Compounds with similar structures have been evaluated for their anticancer activity, showing promising results against various cancer cell lines. This suggests a potential role for these compounds in developing new cancer treatments (Katariya, Vennapu & Shah, 2021).

Antioxidant and Antiradical Activities

  • Compounds structurally related to 3-(5-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one have shown antioxidant and antiradical activities. This indicates potential applications in the development of treatments for diseases caused by oxidative stress and free radicals (Bekircan, Özen, Gümrükçüoğlu & Bektaş, 2008).

Mosquito Larvicidal Activity

Safety And Hazards

This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with the compound.


Future Directions

This involves the study of potential future research directions and applications of the compound.


properties

IUPAC Name

3-[5-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O4/c1-11-16(17(25-30-11)13-5-2-3-7-15(13)22)21(29)27-9-12(10-27)20-24-18(26-31-20)14-6-4-8-23-19(14)28/h2-8,12H,9-10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZIURONVQVHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CNC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

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